molecular formula C4H5BrClNO B2438818 5-Bromo-4-methyl-1,3-oxazole hydrochloride CAS No. 1955498-47-1

5-Bromo-4-methyl-1,3-oxazole hydrochloride

Cat. No.: B2438818
CAS No.: 1955498-47-1
M. Wt: 198.44
InChI Key: BAUJJYPYZLVNKV-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the CAS Number: 1955498-47-1. It has a molecular weight of 198.45 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazoles are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions involve the use of α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to prepare substituted oxazoles .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 198.45 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Methods

  • 5-Bromo-4-methyl-1,3-oxazole hydrochloride is synthesized using a highly regioselective direct halogenation method, providing high yields and exceptional regioselectivity (Yamane, Mitsudera, & Shundoh, 2004).

Applications in Antibacterial Agents

  • The compound has been identified as a potential component in the development of novel oxazolidinone antibacterial agents. Its derivatives show reduced activity against monoamine oxidase A, a side effect in many oxazolidinones (Reck et al., 2005).

Coordination Chemistry

  • This compound is used in the coordination chemistry of oxazoline ligands, particularly in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).

Use in Photophysical Studies

  • This compound is a key component in the synthesis of oxazole-4-carboxylate derivatives, used as fluorescent probes in photophysical studies (Ferreira et al., 2010).

Antibacterial Activity

  • Alkylation of related compounds demonstrates significant antibacterial activity against various microorganism families, indicating potential as broad-spectrum antibiotics (Anonymous, 2020).

Cytotoxicity Evaluation

  • Derivatives of this compound have been evaluated for cytotoxicity against different cancer cell lines, showing promising results (Khusnutdinova et al., 2020).

Electron-Attracting Power Studies

  • Research on various brominated compounds, including 5-Bromo-4-methyl-1,3-oxazole, has been conducted to understand the electron-attracting power of nitrogen atoms in five-membered rings (Barlin, 1967).

Structural Synthesis

  • The bromination process of similar compounds leads to the formation of structurally diverse oxazole rings, expanding the applications in chemical syntheses (Ukrainets et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-bromo-4-methyl-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUJJYPYZLVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955498-47-1
Record name 5-bromo-4-methyl-1,3-oxazole hydrochloride
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